N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine
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Overview
Description
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, methyl, and 3-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Common reagents used include benzyl chloride and methyl iodide.
Introduction of the 3-Methylphenyl Group: This step involves the use of a Grignard reagent or a similar organometallic compound to introduce the 3-methylphenyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzyl and methyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Benzyl chloride, methyl iodide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the fully reduced amine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- N-methyl-N-benzylamine
- N-benzyl-N-methylpiperidine
- N-methyl-1-[(3-methylphenyl)methyl]piperidine
Comparison: N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine is unique due to the presence of both benzyl and 3-methylphenyl groups on the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H28N2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C21H28N2/c1-18-7-6-10-20(15-18)17-23-13-11-21(12-14-23)22(2)16-19-8-4-3-5-9-19/h3-10,15,21H,11-14,16-17H2,1-2H3 |
InChI Key |
IOBQRLGTNWEFBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)N(C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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